molecular formula C11H7BrClNO2 B6628169 Methyl 8-bromo-6-chloroquinoline-2-carboxylate

Methyl 8-bromo-6-chloroquinoline-2-carboxylate

Cat. No.: B6628169
M. Wt: 300.53 g/mol
InChI Key: OWQSTGSIZJLGNP-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Heterocycle as a Privileged Scaffold in Chemical Sciences

The quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in the chemical sciences, particularly in medicinal chemistry and drug discovery. bohrium.comresearchgate.nettandfonline.com This designation stems from the recurring presence of the quinoline moiety in a vast number of biologically active compounds, including natural products, synthetic drugs, and agrochemicals. eurekaselect.comijpsjournal.comresearchgate.net The versatility of the quinoline core allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

Quinoline derivatives have demonstrated efficacy as antimalarial, anticancer, antimicrobial, anti-inflammatory, and antiviral agents. bohrium.comijpsjournal.comnih.gov The structural features of the quinoline scaffold, including its aromatic nature, nitrogen heteroatom, and multiple sites for substitution, enable the fine-tuning of its physicochemical and pharmacokinetic properties. nih.gov This adaptability has made it a cornerstone for the design and development of novel therapeutic agents. researchgate.netrsc.org Researchers continue to explore the synthetic versatility of quinoline to generate diverse libraries of compounds for high-throughput screening, further cementing its status as a critical structural motif in modern chemical research. eurekaselect.comresearchgate.net

Overview of Halogenated Quinoline Derivatives in Synthetic and Medicinal Chemistry Research

The introduction of halogen atoms—such as chlorine, bromine, and fluorine—onto the quinoline scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation is a common and powerful tool in both synthetic and medicinal chemistry. ijpsjournal.com Halogenated quinolines often exhibit enhanced biological activity compared to their non-halogenated counterparts. For instance, the chlorine atom at the 7-position of the quinoline ring is a crucial feature for the antimalarial activity of chloroquine. ijpsjournal.com

In synthetic chemistry, halogenated quinolines serve as versatile intermediates. The halogen atoms act as reactive handles, facilitating a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further structural complexity and build more elaborate molecules. nih.gov This reactivity is fundamental to the construction of novel drug candidates and functional materials. The specific position and nature of the halogen substituent can direct the regioselectivity of subsequent reactions, offering precise control over the synthetic outcome. Research has shown that halogenated quinolines are key building blocks for compounds targeting a range of diseases, including cancer and various infectious diseases. nih.govevitachem.com

Academic Research Landscape of Methyl 8-bromo-6-chloroquinoline-2-carboxylate within Quinoline Chemistry

This compound is a specific, di-halogenated derivative of the quinoline scaffold. While extensive academic literature dedicated solely to this exact compound is not abundant, its structure suggests its role as a specialized chemical intermediate in synthetic and medicinal chemistry research. The presence of both a bromine and a chlorine atom at positions 8 and 6, respectively, along with a methyl carboxylate group at position 2, provides multiple points for chemical modification.

The academic interest in this compound likely lies in its utility as a building block for more complex molecules. The bromo and chloro substituents can be selectively targeted in cross-coupling reactions to introduce new functional groups, while the methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, enabling further derivatization. nih.gov Chemical databases and supplier catalogs list this compound, indicating its availability for research purposes. uni.lu Its molecular formula is C11H7BrClNO2. uni.lu The study of related di-halogenated quinolines and quinoline-2-carboxylates is an active area of research, focused on the development of new anticancer, antiviral, and antibacterial agents. Therefore, this compound represents a valuable, albeit niche, starting material for researchers aiming to synthesize novel and potent quinoline-based compounds.

Chemical Compound Information

Below are tables detailing the properties of key chemical compounds discussed in this article.

Table 1: Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C11H7BrClNO2
CAS Number Not readily available
Molecular Weight 298.93 g/mol
Canonical SMILES COC(=O)C1=NC2=C(C=C(C=C2C=C1)Cl)Br

Data sourced from PubChem. uni.lu

Table 2: Related Halogenated Quinolines

Compound NameCAS NumberMolecular FormulaKey Feature
8-Bromo-6-chloroquinoline16567-11-6C9H5BrClNParent scaffold of the title compound, lacking the C2-substituent. scbt.com
6-Bromo-8-chloroquinolineNot readily availableC9H5BrClNIsomer of the above, highlighting positional effects of halogens.
8-Bromo-2-methylquinoline (B152758)Not readily availableC10H8BrNA mono-halogenated quinoline with a C2-methyl group. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 8-bromo-6-chloroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-3-2-6-4-7(13)5-8(12)10(6)14-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQSTGSIZJLGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592365-72-4
Record name methyl 8-bromo-6-chloroquinoline-2-carboxylate
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Synthetic Methodologies for Methyl 8 Bromo 6 Chloroquinoline 2 Carboxylate and Analogues

Strategic Approaches to Halogenated Quinoline (B57606) Ring Systems

The regioselective introduction of multiple halogen atoms onto the quinoline core is a primary challenge in the synthesis of compounds like Methyl 8-bromo-6-chloroquinoline-2-carboxylate. The strategy often involves the synthesis of a pre-functionalized aniline (B41778) or a related aromatic precursor, which then undergoes cyclization to form the desired quinoline ring system.

Synthesis of Key Halogenated Quinoline Precursors

A critical precursor for the synthesis of related halogenated quinolines is 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. This compound can be synthesized from 2-amino-3,5-dibromoacetophenone through a Vilsmeier-Haack reaction. This reaction, which utilizes a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), serves to both formylate the precursor and introduce a chlorine atom at the 4-position, yielding the versatile quinoline-3-carbaldehyde intermediate.

While not leading directly to the target compound of this article, the synthesis of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde highlights a key strategy: the use of appropriately substituted anilines or acetophenones as foundational building blocks. For the synthesis of this compound, a crucial, albeit not commercially widespread, precursor would be a 2-amino-3-bromo-5-chloro-substituted benzaldehyde (B42025) or acetophenone. The synthesis of such precursors can be challenging. For instance, the preparation of 2-amino-3,5-dibromobenzaldehyde (B195418) has been achieved in high yield (greater than 90%) and purity (greater than 99.0%) by reducing o-nitrobenzaldehyde with an iron powder/glacial acetic acid system to form an o-aminobenzaldehyde mixture, which is then directly brominated without purification. orgsyn.org This type of one-pot reduction-halogenation strategy could potentially be adapted to produce the required 2-amino-3-bromo-5-chlorobenzaldehyde (B8717658) from a suitable nitrated precursor.

PrecursorSynthetic MethodKey ReagentsReference
2-Amino-5-chlorobenzaldehydeReduction of 5-chloro-2-nitrobenzaldehydeNa₂S₂O₄, Na₂CO₃ mdpi.com
2-Amino-5-bromobenzaldehydeReduction of 2-amino-5-bromobenzoic acid followed by oxidationLiAlH₄, MnO₂ nih.gov
2-Amino-3,5-dibromobenzaldehydeReduction of o-nitrobenzaldehyde followed by brominationFe powder, Glacial acetic acid, Br₂ orgsyn.org

Introduction of Bromo and Chloro Substituents at Specific Positions

The precise placement of bromine and chlorine atoms on the quinoline ring is dictated by the substitution pattern of the starting aniline or related precursor. Electrophilic halogenation of the quinoline ring itself can be complex and may lead to a mixture of products. Therefore, building the quinoline ring from a pre-halogenated aniline is the more common and controlled approach. For the target molecule, an aniline derivative with a bromine atom at the 3-position and a chlorine atom at the 5-position relative to the amino group is the ideal starting material for cyclization reactions that will ultimately place these halogens at the 8- and 6-positions of the quinoline ring, respectively.

Formation of the Quinoline-2-carboxylate Moiety

Once a suitable halogenated amino-aromatic precursor is obtained, the next critical step is the construction of the pyridine (B92270) ring of the quinoline system, incorporating a carboxylate group at the 2-position. Several classic and modern synthetic reactions can be employed for this purpose.

Esterification Reactions for Carboxylate Introduction

Typically, the carboxylate group is introduced as a carboxylic acid during the quinoline ring formation, which is then esterified in a subsequent step. The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters. patsnap.commdpi.com This reaction involves treating the carboxylic acid (in this case, 8-bromo-6-chloroquinoline-2-carboxylic acid) with an excess of the desired alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). patsnap.commdpi.com The reaction is an equilibrium process, and using a large excess of methanol (B129727) can drive the reaction towards the formation of the methyl ester. For example, the synthesis of methyl 6-bromoquinoline-2-carboxylate has been achieved by refluxing 6-bromo-2-quinolinecarboxylic acid in methanol with methanesulfonic acid as a catalyst, affording the product in 85% yield. chemicalbook.com

Carboxylic AcidAlcoholCatalystProductYieldReference
6-bromo-2-quinolinecarboxylic acidMethanolMethanesulfonic acidMethyl 6-bromo-2-quinolinecarboxylate85% chemicalbook.com

Condensation and Cyclization Reactions to Form the Quinoline-2-carboxylate System

Several named reactions are instrumental in the formation of the quinoline ring. For the synthesis of quinoline-2-carboxylates, the Friedländer and Doebner reactions are particularly relevant.

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. nih.govchemicalbook.com To obtain a quinoline-2-carboxylate, a pyruvate (B1213749) derivative, such as pyruvic acid or an alkyl pyruvate, can be used as the methylene-containing component. In the context of synthesizing 8-bromo-6-chloroquinoline-2-carboxylic acid, the reaction would involve the condensation of 2-amino-3-bromo-5-chlorobenzaldehyde with pyruvic acid. A significant advantage of this method is the potential for a one-pot reaction where a 2-nitrobenzaldehyde (B1664092) is reduced in situ to the corresponding 2-aminobenzaldehyde, which then immediately undergoes the Friedländer condensation. nih.gov

The Doebner reaction provides a route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. wikipedia.orgresearchgate.net While this typically yields a carboxylate at the 4-position, variations of this three-component reaction could potentially be explored for the synthesis of 2-carboxylate derivatives under specific conditions.

A more contemporary approach involves a one-pot synthesis of quinoline-2-carboxylates from 2-aminobenzaldehydes and β-nitroacrylates. mdpi.comresearchgate.net This method proceeds through an aza-Michael addition, an intramolecular Henry reaction, and subsequent elimination steps to form the aromatic quinoline ring. This reaction is performed under mild conditions and demonstrates good functional group tolerance, making it a viable option for the synthesis of complex molecules like this compound, provided the appropriately substituted 2-aminobenzaldehyde is available. mdpi.comresearchgate.net

Advanced Catalytic Synthesis and Functionalization

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency and selectivity. In the context of quinoline synthesis, transition metal catalysis, particularly with palladium, has emerged as a powerful tool.

Palladium-catalyzed reactions can be employed for the synthesis of the quinoline core itself. For instance, polysubstituted quinolines can be prepared from 2-amino aromatic ketones and alkynes in a one-pot palladium-catalyzed process. While this method is versatile, controlling the regioselectivity to obtain the desired substitution pattern can be a challenge.

Furthermore, catalytic C-H functionalization of the pre-formed quinoline ring offers a direct way to introduce substituents, although achieving regioselectivity at the desired positions can be difficult. Most C-H functionalization reactions on quinolines tend to occur at the C2 or C8 positions due to the directing effect of the nitrogen atom.

For the synthesis of the carboxylate moiety, palladium-catalyzed carbonylation reactions are highly relevant. These reactions can introduce a carbonyl group into an organic molecule using carbon monoxide. In principle, a suitably functionalized dihalogenated aniline could undergo a palladium-catalyzed carbonylative cyclization to form the quinoline-2-carboxylate ring system, though this would require careful optimization of reaction conditions and ligands.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) on Halogenated Quinoline Scaffolds

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Among these, the Suzuki-Miyaura coupling is particularly prominent for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid and ester reagents. nih.gov This reaction involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov

The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated quinoline, forming a palladium(II) intermediate. This step is typically the rate-determining step, and the reactivity of the halide is crucial (I > Br > OTf > Cl). libretexts.org

Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination : The two organic partners on the palladium center couple and are eliminated, forming the final product and regenerating the active palladium(0) catalyst to continue the cycle. libretexts.org

For halogenated quinoline scaffolds like this compound, the Suzuki-Miyaura reaction provides a powerful method for introducing aryl, heteroaryl, alkyl, or alkenyl substituents. rsc.org The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as protodeboronation of the boronic acid. nih.gov Electron-donating and sterically hindered phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Heterocycles

ComponentExample Reagents/ConditionsPurpose/Role
Substrate Aryl Bromide, Aryl ChlorideElectrophilic partner
Coupling Partner Arylboronic acid, Alkylboronic esterNucleophilic partner
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄Catalyst precursor
Ligand SPhos, RuPhos, PPh₃Stabilizes catalyst, promotes key steps
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron reagent for transmetalation
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and catalyst

One-Pot and Multi-Component Reaction Strategies

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. nih.gov This approach offers significant advantages, including reduced solvent waste, lower costs, and faster assembly of complex molecules from simple precursors. rsc.org Many biologically active compounds are synthesized using the MCR approach. nih.gov

Several classic and modern MCRs are employed for the synthesis of the core quinoline ring system. The Friedländer annulation, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A one-pot version of this synthesis has been developed using inexpensive reagents, where an o-nitroarylcarbaldehyde is first reduced in situ with iron, followed by condensation to form substituted quinolines in high yields. rsc.org

Tandem three-component reactions have also been developed to create complex, polycyclic quinoline-based structures in a single pot. nih.govacs.org These strategies can involve the reaction of an amine, an aldehyde, and an isonitrile, followed by an intramolecular cyclization to rapidly build molecular complexity. nih.govacs.org Such methods are particularly valuable in medicinal chemistry for the rapid generation of compound libraries for biological screening. nih.gov

Table 2: Example of a One-Pot, Three-Component Quinoline Synthesis Strategy

StepReactantsProcess
1 Heteroaromatic amine, Methyl 2-formylbenzoate, IsocyanideThe three components are combined in a single vessel.
2 In situ formation of an intermediateA tandem reaction occurs, forming multiple bonds in sequence.
3 Trifluoroacetic acid (TFA)Addition of acid mediates a final intramolecular cyclization and lactamization.
Product A complex, quinoline-based tetracycle is formed.

This table illustrates a general strategy for building complex quinoline systems in a single operation, based on principles described in the literature. nih.govacs.org

Selective Functionalization at Bromine and Chlorine Sites

The presence of two different halogen atoms on the quinoline ring of this compound opens the possibility for selective, stepwise functionalization. The feasibility of this approach hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed cross-coupling reactions. yonedalabs.com

The rate of oxidative addition of the palladium catalyst to the carbon-halogen bond is the key factor determining selectivity. This rate follows a well-established trend: C–I > C–Br > C–OTf > C–Cl. The C-Br bond is significantly more reactive than the C-Cl bond under typical Suzuki-Miyaura conditions. libretexts.org This reactivity difference allows for the selective coupling of a boronic acid at the 8-position (bromine) while leaving the 6-position (chlorine) untouched. This can be achieved by carefully controlling the reaction conditions, such as using a catalyst system known to be less reactive towards aryl chlorides. yonedalabs.com

Once the C-8 position is functionalized, the less reactive C-Cl bond at the 6-position can be targeted in a subsequent reaction. This second coupling typically requires more forcing conditions, such as higher temperatures, a stronger base, or a more electron-rich and sterically bulky phosphine ligand designed specifically for activating aryl chlorides. This stepwise approach enables the synthesis of disubstituted quinolines with different groups at the 6- and 8-positions, a feat that would be difficult to achieve otherwise.

Table 3: Strategy for Selective Stepwise Cross-Coupling on a Bromo-Chloro-Substituted Scaffold

StepTarget SiteHalogenRelative ReactivityTypical Conditions
1 C-8BromineHighStandard Pd catalyst (e.g., Pd(PPh₃)₄), mild base, 80-100 °C
2 C-6ChlorineLowSpecialized catalyst/ligand for C-Cl activation (e.g., with SPhos), stronger base, higher temperature (>100 °C)

Chemical Reactivity and Derivatization Studies of Methyl 8 Bromo 6 Chloroquinoline 2 Carboxylate

Reactivity Profiles of Halogen Substituents

The benzene (B151609) portion of the quinoline (B57606) ring is substituted with two different halogens, bromine at C-8 and chlorine at C-6. These halogens serve as versatile handles for introducing a wide array of functional groups through various chemical transformations. The differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key feature that can potentially allow for selective functionalization of the molecule.

Exploration of Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on aliphatic compounds, NAS on aryl halides is generally sluggish unless the ring is activated by electron-withdrawing groups.

The quinoline ring system is inherently electron-deficient due to the electron-withdrawing effect of the nitrogen atom, which facilitates nucleophilic attack, particularly at the C-2 and C-4 positions of the pyridine (B92270) ring. gcwgandhinagar.comiust.ac.ir However, in Methyl 8-bromo-6-chloroquinoline-2-carboxylate, the halogen substituents are on the benzene ring. Halogens on the benzene portion of a quinoline ring behave similarly to those on halobenzene, making them significantly less susceptible to NAS compared to halogens at the C-2 or C-4 positions. iust.ac.ir

Factor Influence on Nucleophilic Aromatic Substitution
Ring System The electron-deficient quinoline nucleus activates the ring towards nucleophilic attack, but this effect is strongest at the C-2 and C-4 positions. gcwgandhinagar.comiust.ac.ir
Halogen Position Halogens on the benzene ring (C-6 and C-8) are significantly less reactive in NAS than those on the pyridine ring. iust.ac.ir
Activating Groups The carboxylate group at C-2 and the ring nitrogen provide some electron-withdrawing character, but strong activating groups (like a nitro group) ortho or para to the halogens are typically needed for facile NAS. youtube.comyoutube.com
Reaction Conditions High temperatures and strong nucleophiles would be necessary to promote NAS at the C-6 and C-8 positions. youtube.com

Investigation of Metal-Catalyzed Transformations for C-Br and C-Cl Bonds

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated quinolines are excellent substrates for these transformations. nih.gov The differential reactivity of the C-Br and C-Cl bonds is pivotal for achieving selective functionalization. In palladium-catalyzed reactions, the first step is typically the oxidative addition of the palladium catalyst into the carbon-halogen bond. The C-Br bond is weaker and more polarizable than the C-Cl bond, making oxidative addition into the C-Br bond faster and more favorable. reddit.com This reactivity trend (C-I > C-Br > C-Cl) allows for the selective functionalization of the C-8 position over the C-6 position under carefully controlled conditions.

Common Metal-Catalyzed Reactions:

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the haloquinoline with an organoboron compound in the presence of a palladium catalyst and a base. It can be used to introduce aryl or vinyl groups. evitachem.commdpi.com

Heck Coupling: In this reaction, an alkene is coupled to the haloquinoline to form a substituted alkene, also catalyzed by palladium.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction allows for the introduction of alkyne moieties by coupling the haloquinoline with a terminal alkyne. The reactivity of halogens follows the expected trend of I > Br > Cl.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the halogenated positions.

By tuning the catalyst, ligands, and reaction conditions, it is possible to selectively react the C-Br bond at the C-8 position while leaving the C-Cl bond at the C-6 position intact for subsequent transformations.

Reaction Type Catalyst/Reagents Bond Formed Typical Reactivity Order
Suzuki-MiyauraPd catalyst, Boronic acid/ester, BaseC-CC-Br > C-Cl
HeckPd catalyst, Alkene, BaseC-C (alkenyl)C-Br > C-Cl
SonogashiraPd catalyst, Cu co-catalyst, AlkyneC-C (alkynyl)C-Br > C-Cl
Buchwald-HartwigPd catalyst, Amine, BaseC-NC-Br > C-Cl

Transformations of the Carboxylate Functional Group

The methyl ester at the C-2 position is another key site for derivatization. Standard ester chemistry can be applied to modify this functional group, providing access to a range of derivatives.

Ester Hydrolysis to Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 8-bromo-6-chloroquinoline-2-carboxylic acid. This transformation is typically achieved under basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common method involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt and yield the carboxylic acid.

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. This is a reversible reaction, and an excess of water is used to drive the equilibrium towards the products.

The resulting 8-bromo-6-chloroquinoline-2-carboxylic acid is a key intermediate for further derivatization. ajchem-a.com

Method Reagents Conditions Product
Saponification1. NaOH (aq) or KOH (aq) 2. H₃O⁺Heat8-bromo-6-chloroquinoline-2-carboxylic acid
Acid HydrolysisH₂SO₄ (aq) or HCl (aq)Heat8-bromo-6-chloroquinoline-2-carboxylic acid

Derivatization of the Carboxylic Acid Moiety

Once synthesized, 8-bromo-6-chloroquinoline-2-carboxylic acid can be converted into a variety of other functional groups. Quinoline-carboxylic acid derivatives are important scaffolds in medicinal chemistry. nih.govresearchgate.net

Common derivatizations include:

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction usually requires the activation of the carboxylic acid, which can be achieved by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). ajchem-a.com

Esterification: The carboxylic acid can be re-esterified with different alcohols under acidic conditions (Fischer esterification) or by other methods like reaction with alkyl halides in the presence of a base. chemicalbook.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These transformations allow for the synthesis of a diverse library of compounds based on the 8-bromo-6-chloroquinoline-2-carboxylate scaffold.

Reactivity of the Quinoline Nitrogen Atom

Protonation: As a weak base, the quinoline nitrogen readily reacts with acids to form quaternary salts. pharmaguideline.com This protonation increases the electron-withdrawing nature of the heterocyclic ring, further deactivating it towards electrophilic substitution but potentially activating it for certain nucleophilic reactions.

Alkylation: The nitrogen can be alkylated using alkyl halides to form quaternary quinolinium salts. scribd.com This modification introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's properties.

N-Oxide Formation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of the corresponding quinoline N-oxide. The N-oxide functional group can direct further functionalization of the quinoline ring, particularly activating the C-2 and C-4 positions for both nucleophilic and electrophilic attack. mdpi.com

These reactions at the nitrogen atom provide another avenue for modifying the structure and reactivity of this compound.

N-Alkylation and Quaternization Studies

No specific studies on the N-alkylation or quaternization of this compound have been reported in the reviewed scientific literature. While the nitrogen atom of the quinoline ring is theoretically susceptible to reaction with alkylating agents to form quaternary quinolinium salts, the electronic effects of the bromo, chloro, and methyl carboxylate substituents on the reactivity of the nitrogen atom have not been experimentally investigated for this particular molecule.

Coordination Chemistry with Metal Centers

There is no available research in the scientific literature detailing the coordination chemistry of this compound with metal centers. The quinoline-2-carboxylate scaffold is known to act as a bidentate ligand, coordinating to metal ions through the nitrogen atom and an oxygen atom of the carboxylate group. However, the specific complexes formed by this compound, the coordination modes, and the properties of any resulting metal complexes have not been documented.

Computational and Spectroscopic Investigations of Methyl 8 Bromo 6 Chloroquinoline 2 Carboxylate

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides indispensable tools for predicting and understanding the molecular properties of novel compounds. For Methyl 8-bromo-6-chloroquinoline-2-carboxylate, these methods can offer deep insights into its geometry, electronic structure, and reactivity before extensive experimental synthesis and analysis are undertaken.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the most stable conformation (the optimized molecular geometry) of molecules by finding the minimum energy state. For quinoline (B57606) derivatives, calculations are frequently performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost. dergipark.org.trresearchgate.net

An optimization calculation for this compound would yield critical data on bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the steric and electronic effects of the bromine, chlorine, and methyl carboxylate substituents on the quinoline core.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes, showing the type of data obtained from DFT calculations, as specific published data for this compound is unavailable.

Parameter Bond/Angle Predicted Value (DFT/B3LYP/6-311++G(d,p))
Bond Lengths (Å) C6-Cl 1.74
C8-Br 1.90
C2-C(O)O 1.51
C=O 1.21
O-CH₃ 1.36
**Bond Angles (°) ** C5-C6-Cl 119.5
C7-C8-Br 120.5

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.netnih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would likely show negative potential (red/yellow) around the nitrogen atom and the carbonyl oxygen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. tandfonline.com

Table 2: Predicted FMO Properties for this compound (Illustrative) This table presents hypothetical values to illustrate the expected output of FMO analysis. Specific data for this compound is not published.

Parameter Predicted Value (eV)
HOMO Energy -6.5
LUMO Energy -2.1

| HOMO-LUMO Gap (ΔE) | 4.4 |

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can also predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (using the GIAO method), Infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis, using TD-DFT) are standard practice. dergipark.org.trresearchgate.net These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure. For instance, theoretical IR frequencies are often scaled by a factor (e.g., 0.961) to correct for systematic errors and improve agreement with experimental results. nih.gov

Advanced Spectroscopic Characterization Techniques

Experimental spectroscopy is essential for the definitive structural elucidation and analysis of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H NMR would provide information on the number and environment of protons, while ¹³C NMR would do the same for the carbon atoms. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be key to confirming the substitution pattern.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative) This table illustrates the type of data obtained from NMR spectroscopy. No experimental or calculated NMR data has been published for this specific molecule.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 - ~150
C3 ~8.3 (d) ~122
C4 ~8.4 (d) ~138
C5 ~7.9 (d) ~129
C7 ~8.1 (d) ~130
C=O - ~165

| -OCH₃ | ~4.0 (s) | ~53 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrational modes would include the C=O stretching of the ester group, C-O stretching, C-N stretching within the quinoline ring, C-H aromatic stretching, and the C-Cl and C-Br stretching vibrations at lower wavenumbers. researchgate.netnih.gov

Table 4: Expected Characteristic IR Absorption Bands for this compound (Illustrative) This table shows representative vibrational frequencies based on known data for similar functional groups, as specific experimental data is unavailable.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Ester C=O Stretch 1730 - 1715
Aromatic C=C/C=N Stretch 1600 - 1450
Ester C-O Stretch 1300 - 1150
C-Cl Stretch 850 - 550

| C-Br Stretch | 690 - 515 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no published experimental UV-Vis spectroscopic data for this compound. Therefore, a data table detailing its electronic transitions cannot be provided at this time. Theoretical studies on similar quinoline derivatives suggest that their electronic spectra are characterized by π-π* transitions, but specific absorption maxima (λmax) and corresponding molar absorptivity (ε) values for the title compound have not been reported.

Structural Analysis through X-ray Crystallography

A crystal structure for this compound has not been deposited in crystallographic databases, and no research articles detailing its single-crystal X-ray analysis were found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available. While the crystal structures of related compounds, such as 8-bromo-2-methylquinoline (B152758), have been determined, this data cannot be extrapolated to accurately describe the crystal packing and molecular geometry of this compound due to the differing electronic and steric effects of the substituents.

Structure Activity Relationship Sar Studies of Halogenated Quinoline Carboxylates

Influence of Halogenation Pattern on Molecular Recognition and Ligand Binding

The pattern of halogen substitution on the quinoline (B57606) ring is a critical determinant of a molecule's ability to engage in molecular recognition and ligand binding. rsc.orgrsc.org Halogens, particularly chlorine, bromine, and iodine, can act as Lewis acids and form directed, non-covalent interactions known as halogen bonds with Lewis bases, such as carbonyl oxygens found in protein backbones. acs.org The strength and geometry of these interactions are highly tunable based on the specific halogen and its chemical environment, making them a key tool in rational drug design. nih.gov The introduction of halogens can substantially improve the intrinsic biological activity of a parent molecule, and in some cases, is crucial for any activity to be present. eurochlor.org

The specific placement of bromine and chlorine atoms on the quinoline core profoundly influences interaction potentials. The positions of these substituents dictate the molecule's electronic distribution and steric profile, which in turn affects how it fits into a biological target's binding site.

Research on various heterocyclic structures demonstrates the importance of halogen positioning. For instance, in a series of pyrrolo[3,2,1-ij]quinolin-2-ones, the introduction of halogen substituents at specific positions was found to contribute to the inhibition of blood coagulation factors Xa and XIa. mdpi.com Notably, placing fluorine or chlorine atoms at the para-position of an associated phenyl ring was shown to be preferable for generating active compounds. mdpi.com Similarly, studies on phenolic compounds show that the relative position of hydroxyl groups and halogens determines whether reactions proceed via electrophilic aromatic substitution (EAS) or electron transfer (ET), highlighting the positional influence on chemical reactivity. nih.govresearchgate.net The basicity and other properties of quinoline derivatives can also be modified by the inclusion of suitable functionalities, where electron-donating groups increase basicity and electron-withdrawing groups, like halogens, lower it. wgtn.ac.nz

The table below illustrates how positional changes of substituents can affect biological activity in a related quinoxaline (B1680401) series, emphasizing the principle that substituent placement is key to molecular function.

Halogen atoms contribute to a molecule's architecture through both steric and electronic effects.

Role of the Carboxylate Moiety in Receptor Affinity and Selectivity

The carboxylate moiety, often in the form of a methyl ester as in Methyl 8-bromo-6-chloroquinoline-2-carboxylate, plays a pivotal role in determining receptor affinity and selectivity. This functional group can engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are fundamental to molecular recognition. nih.govmdpi.com

The importance of this group is highly context-dependent. For instance, a study of quinoline 4-carboxylic acid analogs as inhibitors of dihydroorotate (B8406146) dehydrogenase found that the carboxylic acid at the C(4) position was a strict requirement for activity. nih.gov In another study, the hydrolysis of a 2-styrylquinoline-3-carboxylate ester to its corresponding carboxylic acid was shown to enhance selectivity toward cancer cells. nih.goveurekaselect.com This was attributed to a change in the compound's pKa, which affects drug absorption in the acidic environment of tumor tissues. nih.goveurekaselect.com

The table below summarizes findings on the role of the carboxylate/ester group in different quinoline-based compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For quinoline derivatives, 2D and 3D-QSAR models are fundamental tools for rational drug design, helping to predict the activity of new compounds before synthesis and reducing development time and costs. mdpi.comnih.gov

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. mdpi.com These models correlate the 3D structural features of molecules (steric, electrostatic, hydrophobic fields) with their biological activity. nih.govmdpi.com A robust QSAR model is characterized by strong statistical validation metrics, including a high cross-validated correlation coefficient (q²) and a high predictive correlation coefficient for the test set (r²_test). mdpi.com

For example, a 3D-QSAR study on quinoline derivatives for inhibiting Plasmodium falciparum yielded statistically significant CoMFA and CoMSIA models that were experimentally validated. mdpi.com The contour maps generated from these models provide visual insights, indicating regions where bulky, electropositive, or electronegative substituents would be favorable or unfavorable for activity, thereby guiding the design of more potent analogs. mdpi.commdpi.com

The following table presents statistical validation parameters from various QSAR studies on quinoline derivatives, demonstrating the predictive power of these models.

Conformational Analysis and its Impact on Biological Interactions

Conformational analysis, the study of the three-dimensional shapes of molecules and their changes, is crucial for understanding biological interactions. The specific conformation, or spatial arrangement of atoms, adopted by a molecule like this compound determines its ability to fit into a receptor's binding site in a "lock and key" fashion. eurochlor.org

The impact of conformation on activity is evident in studies where molecular flexibility is modified. For example, in the optimization of a quinoline-4-carboxamide series, the introduction of a conformationally restricted bridge amide proved detrimental to potency. acs.org This suggested that the substituent's ability to rotate and adopt an optimal orientation for binding was critical for activity. acs.org The planarity of the quinoline ring system itself, as seen in the crystal structure of 8-bromo-2-methylquinoline (B152758) where the dihedral angle between the rings is minimal, facilitates π-π stacking interactions with aromatic residues in a binding pocket. nih.gov

Furthermore, the stability of different isomers can influence biological interactions. In a study of hybrid molecules, it was found that the Z-configuration of a C=N bond was more stable due to the formation of an intramolecular hydrogen bond, ensuring the compound exists predominantly in a single, well-defined shape. mdpi.com This conformational preference is essential for consistent and specific binding to a biological target.

Applications of Methyl 8 Bromo 6 Chloroquinoline 2 Carboxylate As a Research Reagent and Building Block

Utility in the Synthesis of Diverse Heterocyclic Systems

The structure of methyl 8-bromo-6-chloroquinoline-2-carboxylate is primed for the construction of diverse heterocyclic systems through sequential and site-selective reactions. The differential reactivity of the bromine and chlorine atoms is key to this utility, particularly in palladium-catalyzed cross-coupling reactions. Generally, in such reactions involving dihalogenated heteroarenes, the order of reactivity is I > Br > Cl, which allows for selective functionalization. nih.gov

For instance, the bromine at the 8-position can be selectively targeted in a Suzuki-Miyaura cross-coupling reaction, leaving the chlorine at the 6-position intact for a subsequent transformation. nih.gov This stepwise approach enables the introduction of two different aryl or heteroaryl groups, leading to the formation of complex, multi-substituted quinoline (B57606) cores. These cores can then be further elaborated. For example, the quinoline-2-carboxylate ester can undergo hydrolysis to the corresponding carboxylic acid, which can then participate in cyclization reactions to form fused heterocyclic systems. Quinoline-2-carboxylates are known to be important precursors for a variety of biologically active molecules. mdpi.com

Development of Chemical Libraries for Screening and Exploration

The creation of chemical libraries, which are large collections of related but structurally distinct compounds, is a cornerstone of modern drug discovery. This compound is an ideal scaffold for the development of such libraries due to its multiple points of diversification.

The general strategy for library synthesis would involve a combinatorial approach, where a set of building blocks is systematically reacted at each of the reactive positions of the starting material. For example, a diverse set of boronic acids could be coupled at the 8-position via a Suzuki reaction, followed by the introduction of various amines or other nucleophiles at the 6-position through nucleophilic aromatic substitution. mdpi.comquimicaorganica.org Further diversity can be achieved by converting the methyl ester at the 2-position into a range of amides by reacting it with a library of amines. researchgate.net This systematic approach can rapidly generate a large number of unique compounds based on the quinoline scaffold, which can then be screened for biological activity. Quinoline-based scaffolds are frequently used in the generation of fluorescent probes for high-throughput screening. nih.gov

Precursor for Designing Molecular Probes and Investigative Tools

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. Quinoline derivatives are particularly attractive for this purpose due to their inherent fluorescence properties. crimsonpublishers.com this compound can serve as a precursor for the rational design of such probes.

The halogenated positions offer handles for attaching fluorophores, quenchers, or targeting moieties. For example, a fluorescent dye could be introduced at the 8-position via a Sonogashira or Suzuki coupling, while the 6-position could be functionalized with a group that specifically interacts with a biological target of interest. The quinoline core itself can act as a fluorophore, and its photophysical properties can be fine-tuned by the substituents introduced at the 6- and 8-positions. researchgate.net The design of quinoline-based probes often involves strategic modifications to enhance properties like cell permeability and biocompatibility, which can be achieved through functionalization at the available reactive sites. port.ac.uk

Role as an Intermediate in the Synthesis of Complex Chemical Entities

The synthesis of complex molecules, such as natural products and pharmaceuticals, often requires multi-step sequences involving versatile intermediates. This compound can function as such an intermediate, providing a robust platform for the construction of more elaborate molecular architectures. The quinoline ring is a common motif in a wide range of pharmacologically active compounds. nih.govnih.gov

The selective functionalization of the bromo and chloro groups allows for the controlled, stepwise addition of different molecular fragments. This is particularly important in total synthesis, where precise control over the introduction of substituents is crucial. Following the initial cross-coupling or substitution reactions, the quinoline-2-carboxylate group can be converted into other functionalities. For instance, it can be reduced to an alcohol, which can then be used in ether or ester linkages, or it can be transformed into a ketone to serve as a handle for further carbon-carbon bond-forming reactions. The stability of the quinoline core throughout these transformations makes it a reliable platform for building complex chemical entities.

Interactive Data Table: Potential Reactions and Products

Reactive SiteReaction TypePotential ReagentsResulting Structure
8-BromoSuzuki-Miyaura CouplingArylboronic acids8-Aryl-6-chloroquinoline-2-carboxylate
6-ChloroNucleophilic Aromatic SubstitutionAmines, Thiols, Alcohols6-Amino/Thio/Alkoxy-8-bromoquinoline-2-carboxylate
2-CarboxylateAmidationPrimary/Secondary Amines8-Bromo-6-chloroquinoline-2-carboxamide
8-BromoSonogashira CouplingTerminal Alkynes8-Alkynyl-6-chloroquinoline-2-carboxylate
6-ChloroBuchwald-Hartwig AminationAmines6-Amino-8-bromoquinoline-2-carboxylate
2-CarboxylateReductionLithium Aluminum Hydride(8-Bromo-6-chloroquinolin-2-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.